

MHY908: A Novel PPAR α / γ Dual Agonist for Attenuating Insulin Resistance

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Compound of Interest

Compound Name: MHY908

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of **MHY908**, a synthetic peroxisome proliferator-activated receptor (PPAR) α / γ dual agonist, in the attenuation of insulin resistance. **MHY908** has demonstrated significant potential in preclinical studies as a therapeutic agent for managing metabolic disorders, particularly those associated with aging and obesity. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Mechanism of Action

MHY908 exerts its therapeutic effects by dually activating PPAR α and PPAR γ , ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[1] The dual agonism allows **MHY908** to address multiple facets of insulin resistance. Activation of PPAR α primarily influences fatty acid oxidation in the liver, while PPAR γ activation promotes adipogenesis and enhances insulin sensitivity in peripheral tissues. [1][2] A key mechanism through which **MHY908** improves insulin signaling is by reducing endoplasmic reticulum (ER) stress and subsequent c-Jun N-terminal kinase (JNK) activation in the liver.[3][4]

Quantitative Data Summary

The following tables summarize the significant quantitative effects of **MHY908** as observed in key preclinical studies.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model (db/db mice)

Parameter	Control (db/db)	MHY908 (1 mg/kg/day)	MHY908 (3 mg/kg/day)	Calorie Restriction	Non-diabetic (db/m)	Reference
Serum Glucose (mg/dL)	High	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Serum Triglyceride (mg/dL)	High	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Serum Insulin (ng/mL)	High	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Serum Adiponectin (µg/mL)	Low	Increased	Significantly Increased	Increased	Normal	
Body Weight	No significant gain	No significant gain	No significant gain	N/A	Normal	

In Vivo Efficacy in Aged Rats (20-month-old)

Parameter	Aged Control	MHY908 (1 mg/kg/day)	MHY908 (3 mg/kg/day)	Calorie Restriction	Young Control (6-month-old)	Reference
Serum Glucose (mg/dL)	Elevated	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Serum Triglyceride (mg/dL)	Elevated	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Serum Insulin (ng/mL)	Elevated	Significantly Reduced	Significantly Reduced	Reduced	Normal	
Liver Triglyceride (mg/g)	Elevated	Reduced	Reduced	Reduced	Normal	

Experimental Protocols

Animal Models and Treatment

- **Type 2 Diabetes Model:** Eight-week-old male C57BL/KsJ-db/db mice were used as the diabetic model, with age-matched db/m mice serving as non-diabetic controls. The mice were administered **MHY908** at doses of 1 mg/kg/day or 3 mg/kg/day mixed in their food for a duration of 4 weeks. A calorie-restricted group was also included for comparison.
- **Aging Model:** Twenty-month-old male Sprague-Dawley rats were used to study age-related insulin resistance, with six-month-old rats as the young control group. **MHY908** was supplemented in the diet at 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A 40% calorie-restricted group was also maintained.

Biochemical Assays

- **Serum Analysis:** Blood samples were collected for the measurement of glucose, triglycerides, and insulin levels using commercially available kits. Adiponectin levels were

also quantified in the db/db mouse study.

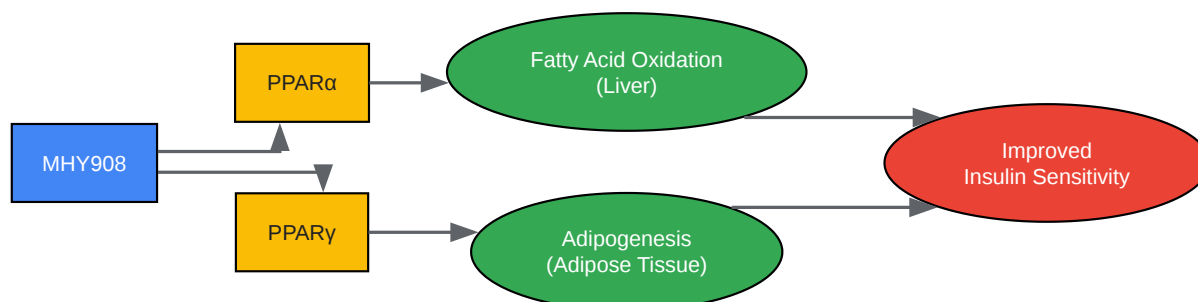
- Liver Triglyceride Measurement: Liver tissues were homogenized, and lipids were extracted to determine triglyceride content.

Molecular Biology Techniques

- Western Blot Analysis: Liver tissue lysates were used to determine the protein expression levels of ER stress markers (p-IRE, p-PERK), JNK, and components of the insulin signaling pathway (IRS-1, Akt). In the aged rat model, kidney tissues were analyzed for markers of inflammation, including NF- κ B and components of the Akt/I κ B kinase signaling pathway.
- Chromatin Immunoprecipitation (ChIP) Assay: This assay was performed in AC2F rat liver cells to confirm the binding of **MHY908** to PPAR α and PPAR γ .
- Reporter Gene Assay: The transcriptional activity of PPAR α and PPAR γ in response to **MHY908** was measured using a reporter gene assay in AC2F cells.

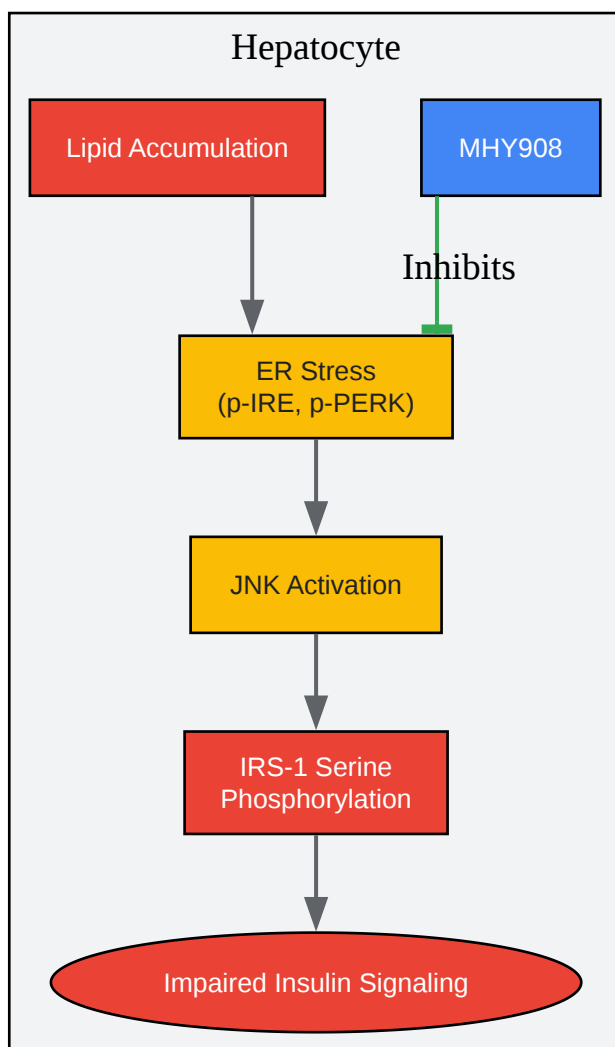
Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways modulated by **MHY908** in attenuating insulin resistance.



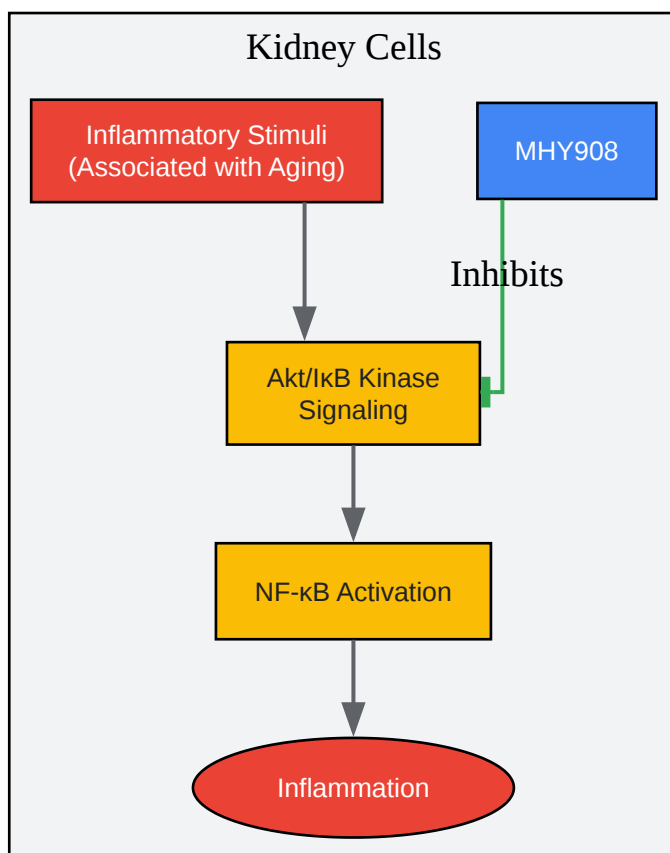
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MHY908 activates PPAR α and PPAR γ to improve insulin sensitivity.



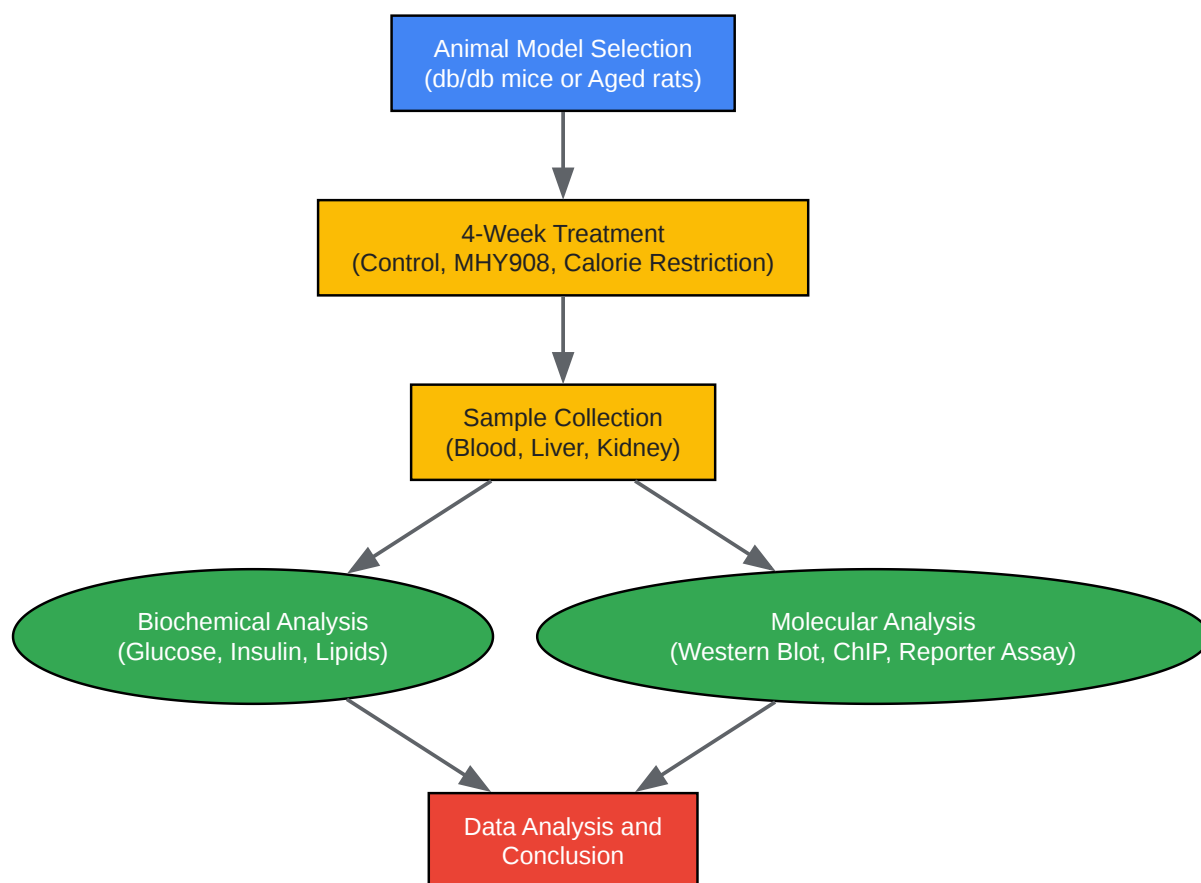
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MHY908 reduces ER stress to improve hepatic insulin signaling.



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MHY908 exhibits anti-inflammatory effects in the kidney.



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